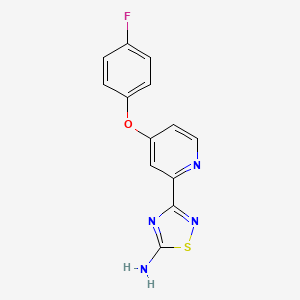

3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

Properties

Molecular Formula |

C13H9FN4OS |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

3-[4-(4-fluorophenoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C13H9FN4OS/c14-8-1-3-9(4-2-8)19-10-5-6-16-11(7-10)12-17-13(15)20-18-12/h1-7H,(H2,15,17,18) |

InChI Key |

OLVMTKFVGCUGQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=NC=C2)C3=NSC(=N3)N)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine generally follows these key steps:

- Preparation of the substituted pyridine intermediate bearing the 4-fluorophenoxy substituent.

- Formation of an imidoyl thiourea intermediate by reaction of the substituted pyridine derivative with thiourea or related reagents.

- Intramolecular cyclization to form the 1,2,4-thiadiazole ring via oxidative S–N bond formation.

- Purification and characterization of the final thiadiazole-amine compound.

Preparation of the Substituted Pyridinyl Intermediate

The 4-(4-fluorophenoxy)pyridin-2-yl moiety is typically synthesized by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions on halogenated pyridine precursors:

Halogenation and Coupling: Starting from 2-halopyridine (e.g., 2-bromopyridine), the 4-position is functionalized by introduction of the 4-fluorophenoxy group using palladium-catalyzed coupling reactions with 4-fluorophenol in the presence of bases such as cesium carbonate or sodium hydride in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Regioselective Bromination: The pyridine ring can be regioselectively brominated at the 5-position to allow further functionalization, which is important for subsequent thiadiazole ring formation.

Formation of the Imidoyl Thiourea Intermediate

The substituted pyridine nitrile or amidine derivatives are reacted with thiourea or related thiocarbonyl reagents to form imidoyl thioureas.

For example, 5-isopropoxypicolinonitrile was prepared by reaction of 5-fluoropicolinonitrile with sodium hydride and isopropanol derivatives, followed by conversion to the corresponding amidine and then to the thiourea intermediate.

This intermediate is crucial for the cyclization step to form the thiadiazole ring.

Cyclization to 1,2,4-Thiadiazole Ring

The key step involves intramolecular oxidative cyclization of the imidoyl thiourea to form the 1,2,4-thiadiazole ring by S–N bond formation.

Various oxidative reagents have been employed, including hypervalent iodine(III) reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA), phenyliodine(III) diacetate (PIDA), Dess–Martin periodinane (DMP), and others.

Reaction conditions typically involve stirring the imidoyl thiourea with the oxidant in solvents such as tetrahydrofuran (THF), dichloroethane (DCE), or acetonitrile (MeCN) at room temperature for short times (3–5 minutes), yielding the 3-substituted-5-amino-1,2,4-thiadiazole product in good to excellent yields.

Specific Example: Hypervalent Iodine(III)-Mediated Cyclization

| Entry | Oxidant | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | PIDA | THF | 5 | 70 |

| 2 | DMP | THF | 3 | 76 |

| 3 | IBX | THF | 5 | 73 |

| 4 | PIFA | THF | 3 | 80 |

| 5 | Oxone | THF | 5 | 68 |

| 6 | CAN | THF | 5 | 38 |

| 7 | K2S2O8 | THF | 3 | 47 |

| 8 | DDQ | THF | 5 | 60 |

| 9 | PIFA | DCE | 3 | 83 |

Table 1: Optimization of oxidative cyclization conditions for 3-substituted-5-amino-1,2,4-thiadiazoles

- PIFA in dichloroethane (DCE) gave the highest yield (83%) with a short reaction time (3 min) at room temperature.

Alternative Synthetic Routes

In some approaches, 5-substituted-1,3,4-thiadiazol-2-amines are synthesized by cyclization of thiosemicarbazide derivatives with substituted benzoic acids using phosphorus oxychloride (POCl3) under reflux conditions, followed by further functionalization.

The substituted thiadiazole amines can then be reacted with isothiocyanates or other electrophiles to yield derivatives structurally related to the target compound.

Metal-catalyzed Suzuki–Miyaura coupling reactions have also been used to construct substituted thiadiazole skeletons from halogenated precursors.

Summary of Key Reaction Steps for Target Compound

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic aromatic substitution or Pd-catalyzed coupling | 2-halopyridine + 4-fluorophenol, Pd catalyst, base, DMF/DMSO | 4-(4-Fluorophenoxy)pyridin-2-yl intermediate |

| 2 | Formation of imidoyl thiourea | Reaction with thiourea or amidine precursor | Imidoyl thiourea intermediate |

| 3 | Oxidative cyclization (S–N bond formation) | Hypervalent iodine(III) reagent (e.g., PIFA), THF/DCE, RT | This compound |

| 4 | Purification | Column chromatography, crystallization | Pure target compound |

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The fluorophenoxy and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various sulfur-containing heterocycles.

Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 3-(4-(4-fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine are highly sensitive to substituent modifications on the pyridine and thiadiazole rings. Below is a comparative analysis with key analogues:

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability: Fluorine’s resistance to oxidative metabolism enhances the target compound’s half-life compared to non-fluorinated analogues .

- Salt Forms : Hydrochloride salts (e.g., 1,2,4-thiadiazol-5-amine hydrochloride) show higher similarity scores (0.72) and improved crystallinity but may alter bioavailability .

Key Research Findings

Antiparasitic Efficacy : The target compound reduces adult L. sigmodontis worm burden by >90% in murine models, outperforming analogues with bulkier substituents (e.g., trifluoromethyl) .

Structure-Activity Relationship (SAR): The 4-fluorophenoxy group is optimal for potency; replacing fluorine with chlorine reduces activity by ~50% . Piperidine or morpholine additions improve PK but require further optimization to avoid steric hindrance .

Comparative Toxicity: Fluorophenoxy derivatives exhibit lower cytotoxicity (IC₅₀ >10 μM) compared to chlorophenyl analogues (IC₅₀ ~5 μM) .

Biological Activity

The compound 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a novel thiadiazole derivative that has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Its structural features include:

- A fluorophenoxy group that enhances lipophilicity and biological activity.

- A pyridine moiety contributing to its interaction with biological targets.

- The thiadiazole ring, which is crucial for its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized compounds similar to this compound were tested against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 20 μg/mL |

| 2 | Escherichia coli | 25 μg/mL |

| 3 | Pseudomonas aeruginosa | 30 μg/mL |

These results indicate that the presence of fluorine in the phenyl ring enhances the antibacterial activity against Gram-positive bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound also exhibits antifungal properties. Testing against Candida albicans revealed that derivatives with similar structures showed promising inhibitory effects:

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| A | Candida albicans | 24 μg/mL |

| B | Aspergillus niger | 28 μg/mL |

The results suggest a potential application in treating fungal infections .

Cytotoxic Activity

The cytotoxic potential of the compound was evaluated using various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 12 |

These findings indicate that the compound exhibits significant cytotoxicity against cancer cell lines, likely due to its ability to induce apoptosis through mechanisms involving p53 activation and caspase cleavage .

Study on Antimicrobial Properties

A study published in the Journal of Pharmaceutical Sciences focused on the synthesis and evaluation of various thiadiazole derivatives, including those similar to our compound. The researchers found that compounds with halogen substitutions showed enhanced antimicrobial activity against both bacterial and fungal strains. The study concluded that the fluorinated derivatives were particularly effective due to their increased lipophilicity and ability to penetrate microbial membranes .

Study on Cytotoxic Effects

In another investigation published in Medicinal Chemistry, researchers explored the anticancer activities of thiadiazole derivatives. They reported that compounds with specific substituents exhibited potent cytotoxic effects on breast cancer cells (MCF-7), with mechanisms linked to apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the established synthetic methodologies for 3-(4-(4-Fluorophenoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine?

Answer:

The synthesis typically involves multi-step reactions:

- Substitution reactions : Nucleophilic aromatic substitution of 4-fluorophenoxy groups onto pyridine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Cyclization : Formation of the 1,2,4-thiadiazole ring via condensation of thiourea derivatives with nitriles or amidines, often using PCl₃ as a catalyst .

- Hydrogenation : Reduction of nitro or halogenated precursors using Pt/C or Rh/Al₂O₃ catalysts in methanol under H₂ pressure .

Key intermediates include 4-(4-fluorophenoxy)pyridine-2-carboxamide and thiourea derivatives. Purity is confirmed via HPLC or TLC .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- X-ray crystallography : Resolves 3D conformation and hydrogen bonding patterns. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.5–10.5 Å, b = 9.8–10.5 Å, c = 10.4–10.5 Å are common .

- NMR spectroscopy : ¹⁹F NMR confirms fluorophenoxy group integrity (~-115 ppm for para-F), while ¹H NMR reveals pyridine and thiadiazole proton environments (δ 7.5–8.5 ppm) .

- IR spectroscopy : Identifies N-H stretches (~3350 cm⁻¹) and C=N/C-S vibrations (~1600 cm⁻¹) in the thiadiazole ring .

Advanced: How can reaction conditions be optimized to improve yield in thiadiazole ring formation?

Answer:

- Catalyst screening : Replace PCl₃ with milder agents like EDCI/HOBt to reduce side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to benzene .

- Temperature control : Maintain 80–100°C to balance reaction rate and decomposition .

- Kinetic monitoring : Use in situ FTIR or LC-MS to track intermediate conversion and adjust stoichiometry dynamically .

Advanced: How to resolve contradictions in crystallographic data between experimental and computational models?

Answer:

- Refinement protocols : Use SHELXL for least-squares refinement, adjusting thermal parameters (Ueq) and occupancy factors for disordered atoms .

- Validation tools : Compare experimental data (R factor < 0.05) with DFT-optimized geometries (e.g., Gaussian09) to identify torsional angle discrepancies .

- Multi-dataset analysis : Cross-validate with powder XRD or neutron diffraction to address electron density ambiguities in aromatic systems .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on thiadiazole’s electron-deficient core .

- QSAR models : Correlate substituent effects (e.g., fluorophenoxy lipophilicity) with membrane permeability using Molinspiration or SwissADME .

- MD simulations : GROMACS simulations assess stability in aqueous vs. lipid bilayer environments, critical for drug design .

Advanced: How to design assays for evaluating anticancer activity against OXPHOS-dependent tumors?

Answer:

- Cell line selection : Use HCT116 (colon cancer) or A549 (lung cancer) lines with high mitochondrial reliance .

- Metabolic profiling : Measure OCR (oxygen consumption rate) via Seahorse Analyzer after compound treatment (IC₅₀ ~10 µM) .

- Synergy testing : Combine with glycolysis inhibitors (e.g., 2-DG) to assess combinatorial efficacy via Chou-Talalay analysis .

Advanced: How to analyze substituent effects on the compound’s photophysical properties?

Answer:

- UV-Vis spectroscopy : Compare λmax shifts (300–400 nm) with varying electron-withdrawing groups (e.g., -NO₂ vs. -OCH₃) on the pyridine ring .

- Fluorescence quenching : Titrate with iodide ions to quantify solvent accessibility of the thiadiazole moiety .

- TD-DFT calculations : Predict excited-state behavior using B3LYP/6-31G(d) basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.